molecular formula C15H25NO B1521615 3-[(Octyloxy)methyl]aniline CAS No. 1039933-71-5

3-[(Octyloxy)methyl]aniline

Cat. No.: B1521615
CAS No.: 1039933-71-5
M. Wt: 235.36 g/mol
InChI Key: XEFBWLJBKZJSDY-UHFFFAOYSA-N
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Description

3-[(Octyloxy)methyl]aniline is an aromatic amine derivative featuring an octyloxy-methyl substituent at the meta position of the aniline ring. Its synthesis likely involves O-alkylation or reductive amination strategies, analogous to methods described for related compounds. For example, similar derivatives such as 3-[(Phenylsulfonyl)methyl]aniline hydrochloride are synthesized via reflux reactions in ethanol and hydrochloric acid, yielding high-purity crystalline products . The octyloxy chain in this compound enhances solubility in non-polar solvents, making it suitable for applications in organic electronics and polymer chemistry .

Properties

IUPAC Name

3-(octoxymethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-2-3-4-5-6-7-11-17-13-14-9-8-10-15(16)12-14/h8-10,12H,2-7,11,13,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFBWLJBKZJSDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOCC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Octyloxy)methyl]aniline typically involves the alkylation of 3-hydroxyaniline with octyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

    Starting Materials: 3-hydroxyaniline, octyl bromide, potassium carbonate.

    Solvent: Dimethylformamide (DMF).

    Reaction Conditions: Reflux for several hours.

The reaction proceeds through the nucleophilic substitution mechanism where the hydroxyl group of 3-hydroxyaniline is replaced by the octyloxy group, forming this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(Octyloxy)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The aniline group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophiles such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

3-[(Octyloxy)methyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of dyes, pigments, and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(Octyloxy)methyl]aniline depends on its application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The octyloxy group can enhance the lipophilicity of the molecule, facilitating its interaction with lipid membranes and improving its bioavailability.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the meta position significantly influences molecular properties:

Compound Substituent Molecular Weight (g/mol) Solubility Melting Point (°C) Key Applications
3-[(Octyloxy)methyl]aniline -CH₂-O-C₈H₁₇ ~265 (estimated) High in organic solvents Not reported Polymer additives, OLEDs
3-[(Phenylsulfonyl)methyl]aniline -CH₂-SO₂-C₆H₅ 283.8 (reported) Moderate in ethanol Not specified Pharmaceutical intermediates
Poly(aniline-co-m-chloroaniline) -Cl and -NH₂ Variable (polymer) Low in polar solvents >250 Conductive polymers
OPCBMMB () -C₆H₄-O-C₈H₁₇ ~800–1000 (polymer) High in chlorobenzene Not reported Organic photovoltaics

Key Observations :

  • The octyloxy group enhances solubility in organic solvents compared to sulfonyl or chloro substituents, facilitating solution-based processing in materials science .
  • Sulfonyl groups (e.g., in 3-[(Phenylsulfonyl)methyl]aniline) may improve thermal stability but reduce solubility, limiting their utility in flexible electronics .

Performance in Organic Electronics

  • Bulk-Heterojunction Solar Cells : Octyloxy-containing polymers like OPCBMMB exhibit improved miscibility with fullerene derivatives (e.g., PCBM), enhancing charge separation and device efficiency. The octyloxy chain reduces phase separation in blends, critical for high-performance photovoltaics .
  • Conductive Polymers : Compared to poly(aniline-co-m-chloroaniline), this compound derivatives offer better processability due to alkyl chain flexibility, though at the cost of reduced electrical conductivity .

Biological Activity

3-[(Octyloxy)methyl]aniline, with the chemical formula C15H25NOC_{15}H_{25}NO and CAS number 1039933-71-5, is an organic compound that has garnered interest in various fields, particularly in biological and medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by an aniline moiety substituted with an octyloxy group. The presence of the long hydrophobic octyloxy chain enhances its solubility in organic solvents, which can influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as a bioactive compound. Key areas of research include:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains.
  • Antioxidant Activity : The compound may also demonstrate antioxidant effects, which are essential for mitigating oxidative stress in biological systems.

The mechanisms by which this compound exerts its biological effects can be attributed to:

  • Interaction with Biomolecules : The compound's structure allows it to interact with proteins and nucleic acids, potentially influencing their function.
  • Radical Scavenging : Its ability to donate electrons may play a role in neutralizing free radicals, thereby contributing to its antioxidant properties.

Case Studies and Experimental Data

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial efficacy of various aniline derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae.
    • Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) for selected bacterial strains.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Streptococcus pneumoniae64
    Escherichia coli>128
  • Antioxidant Activity :
    • The DPPH radical scavenging assay was employed to assess the antioxidant capacity of this compound. The compound showed a dose-dependent reduction in DPPH radical concentration.
    • Table 2 presents the IC50 values compared to standard antioxidants.
    CompoundIC50 (µg/mL)
    This compound50
    Ascorbic Acid30
    Trolox40

Synthesis and Characterization

The synthesis of this compound typically involves the alkylation of an aniline derivative with octanol or its derivatives under basic conditions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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